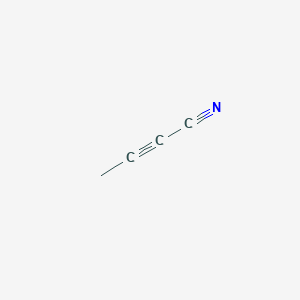
but-2-ynenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
but-2-ynenitrile, also known as this compound, is an organic compound with the molecular formula C₄H₃N. It is a nitrile derivative of propyne and is characterized by a triple bond between the second and third carbon atoms and a nitrile group attached to the second carbon. This compound is of significant interest in both organic chemistry and astrophysics due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: but-2-ynenitrile can be synthesized through various methods. One common approach involves the reaction of propyne with cyanogen chloride in the presence of a base. The reaction proceeds as follows: [ \text{CH}_3\text{C}\equiv\text{CH} + \text{ClCN} \rightarrow \text{CH}_3\text{C}\equiv\text{C-CN} + \text{HCl} ]
Industrial Production Methods: In industrial settings, cyanopropyne can be produced through the catalytic dehydrogenation of propargyl cyanide. This process involves the removal of hydrogen atoms from propargyl cyanide to form cyanopropyne. The reaction is typically carried out at elevated temperatures and in the presence of a suitable catalyst.
化学反応の分析
Types of Reactions: but-2-ynenitrile undergoes various chemical reactions, including:
Isomerization: this compound can isomerize to form allenyl cyanide and propargyl cyanide under specific conditions.
Addition Reactions: It can participate in addition reactions with electrophiles and nucleophiles due to the presence of the triple bond.
Substitution Reactions: this compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Isomerization: UV photolysis in solid argon can induce isomerization of cyanopropyne.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles can add across the triple bond.
Substitution Reactions: Strong nucleophiles can replace the nitrile group under appropriate conditions.
Major Products:
Isomerization: Allenyl cyanide and propargyl cyanide are major products of isomerization.
Addition Reactions: Depending on the reagent, products can include halogenated derivatives and other substituted compounds.
Substitution Reactions: Products vary based on the nucleophile used in the reaction.
科学的研究の応用
but-2-ynenitrile has several applications in scientific research:
Astrophysics: It is found in interstellar gas clouds and is studied for its role in astrochemical processes.
Organic Synthesis: this compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of liquid crystal media and liquid crystal lenses due to its unique physical properties.
作用機序
The mechanism of action of cyanopropyne involves its reactivity due to the presence of the triple bond and the nitrile group. The triple bond makes it susceptible to addition reactions, while the nitrile group can participate in substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
類似化合物との比較
but-2-ynenitrile is similar to other nitrile derivatives such as cyanoacetylene and propargyl cyanide. it is unique due to its specific structure and reactivity:
Cyanoacetylene: Similar in having a nitrile group, but differs in the position of the triple bond.
Propargyl Cyanide: An isomer of cyanopropyne, differing in the position of the nitrile group.
These compounds share some reactivity patterns but differ in their specific chemical behavior and applications.
特性
CAS番号 |
13752-78-8 |
|---|---|
分子式 |
C4H3N |
分子量 |
65.07 g/mol |
IUPAC名 |
but-2-ynenitrile |
InChI |
InChI=1S/C4H3N/c1-2-3-4-5/h1H3 |
InChIキー |
WNXDCVVDPKHWMW-UHFFFAOYSA-N |
SMILES |
CC#CC#N |
正規SMILES |
CC#CC#N |
Key on ui other cas no. |
13752-78-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















